molecular formula C15H23BrN2O2 B5217604 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B5217604
M. Wt: 343.26 g/mol
InChI Key: YQKPVDDEZOOTQQ-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenoxy group, which is linked to a piperazine ring through an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include phenols, quinones, and other oxidized derivatives.

    Reduction: Products include amines, alcohols, and other reduced forms.

Scientific Research Applications

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The ethoxyethyl chain and piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]-4-methylpiperazine

Uniqueness

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which can impart distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in nucleophilic substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKPVDDEZOOTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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